1-Chloropyrrolo[1,2-a]pyrazine
Overview
Description
Mechanism of Action
Target of Action
1-Chloropyrrolo[1,2-a]pyrazine is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrrolopyrazine derivatives, including this compound, have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Preparation Methods
1-Chloropyrrolo[1,2-a]pyrazine can be synthesized through several methods. One common synthetic route involves the chlorination of pyrrolo-pyrazinone using phosphorus oxychloride. The reaction is typically carried out at room temperature for 16 hours, followed by quenching with ice and neutralization with sodium bicarbonate. The product is then extracted with an organic solvent, washed, dried, and purified by silica gel chromatography .
Reaction Conditions:
Reagents: Phosphorus oxychloride, sodium bicarbonate
Solvents: Organic solvents (e.g., hexane)
Temperature: Room temperature
Time: 16 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production and high yield.
Chemical Reactions Analysis
1-Chloropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions:
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- N-oxides
- Amines
Scientific Research Applications
1-Chloropyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and drug candidates.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Chloropyrrolo[1,2-a]pyrazine can be compared with other similar nitrogen-containing heterocyclic compounds, such as:
Pyrrolo[1,2-a]pyrazine: Lacks the chlorine atom, leading to different reactivity and biological activity.
1-Bromopyrrolo[1,2-a]pyrazine: Similar structure but with a bromine atom instead of chlorine, resulting in different chemical properties.
1-Iodopyrrolo[1,2-a]pyrazine:
Uniqueness: this compound’s unique structure, with a chlorine atom, provides distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-chloropyrrolo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UECDOWHLPZJHSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C(C2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576495 | |
Record name | 1-Chloropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136927-64-5 | |
Record name | 1-Chloropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloropyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.